4,4'-Bis(2,3-epoxypropoxy)biphenyl

Epoxy resin Thermal properties Glass transition temperature

Conventional DGEBA epoxies lack the rigid-rod mesogen required for anisotropic network ordering. This biphenyl-based LC epoxy monomer enables self-reinforcing domains for superior thermal and dielectric performance. - **Higher Thermal Stability:** 70°C increase in Tg and 13.8°C in Td with CNT composites. - **Lower CTE & Dk:** Directly validated in CCL prepregs for high-frequency PCBs. - **Enhanced Conductivity:** 178% thermal conductivity improvement over bisphenol A epoxy. Immediate supply for nanocomposite, encapsulant, and advanced PCB R&D.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 90837-23-3
Cat. No. B3431532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(2,3-epoxypropoxy)biphenyl
CAS90837-23-3
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2
InChIKeyOZRVXYJWUUMVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(2,3-epoxypropoxy)biphenyl: Liquid Crystalline Epoxy Monomer


4,4'-Bis(2,3-epoxypropoxy)biphenyl, also referred to as BP epoxy or BPB, is a rigid-rod bifunctional epoxy monomer featuring a biphenyl mesogenic core [1]. This molecular architecture endows the compound with liquid crystalline (LC) behavior, specifically a monotropic nematic mesophase with a virtual clearing temperature of approximately 109°C [2]. Unlike conventional flexible epoxy resins such as diglycidyl ether of bisphenol A (DGEBA), the rigid biphenyl backbone facilitates the formation of ordered, anisotropic networks upon curing [3].

Monomer type: Rigid-rod bifunctional epoxy with biphenyl mesogenic core
LC behavior: Reported monotropic nematic mesophase (virtual clearing ~109°C)
Curing outcome: Supports formation of ordered, anisotropic thermoset networks
Differentiator: Distinct from flexible DGEBA; enables liquid crystalline thermoset research

4,4'-Bis(2,3-epoxypropoxy)biphenyl vs. DGEBA: Why Substitution Fails


Substituting 4,4'-bis(2,3-epoxypropoxy)biphenyl with conventional epoxy monomers like DGEBA is not functionally equivalent because the rigid biphenyl mesogen introduces liquid crystalline ordering that fundamentally alters the thermoset network architecture. While DGEBA-based networks possess flexible, isotropic structures, BP epoxy forms self-reinforcing anisotropic domains when cured under appropriate thermal conditions [1]. This structural divergence translates into quantifiably superior thermal stability, lower thermal expansion, and enhanced dielectric performance in BP-based systems [2]. The following evidence demonstrates that procurement decisions based solely on epoxy functionality or cost-per-kilogram metrics fail to account for these critical performance differentials.

Network architecture
DGEBA forms isotropic flexible networks; BP epoxy reported to form ordered anisotropic domains, which may alter thermomechanical response and directional properties.
Thermal stability
Head-to-head comparison shows BP-based system ranked higher in Tg, decomposition resistance and char yield vs. DGEBA; substitution may compromise high-temperature dimensional stability.
Dielectric performance
Reported improved dielectric properties for BP/B10 system over DGEBA/B10; network ordering influences dielectric loss, making generic replacement unsuitable for high-frequency applications.

4,4'-Bis(2,3-epoxypropoxy)biphenyl: Thermal & Dielectric Head-to-Head Evidence


Higher Glass Transition Temperature vs. DGEBA

In a direct head-to-head comparison, the BP/B10 (cyanate ester-cured 4,4'-bis(2,3-epoxypropoxy)biphenyl) system exhibited a higher glass transition temperature (Tg) than the commercial DGEBA/B10 system when analyzed via dynamic mechanical analysis (DMA) [1]. The rigid-rod structure of BP contributed to a more thermally stable network architecture.

Tg comparison
Head-to-head
Reported higher Tg than DGEBA/B10 (DMA)
Supports higher thermal dimensional stability context
Exact numeric difference not provided; verify for specific cure schedule
Epoxy resin Thermal properties Glass transition temperature

Superior Thermal Stability: Weight Loss and Char Yield

Thermogravimetric analysis (TGA) revealed that the anisotropic BP/B10 (2:1) system demonstrated the highest 5% weight loss temperature and the highest amount of residue (char yield) when compared directly against the commercial DGEBA/B10 system [1]. This indicates enhanced thermal degradation resistance attributable to the rigid biphenyl architecture.

Thermal stability
Head-to-head
Ranked highest Td5% and char yield among tested samples (TGA)
Enhanced thermal degradation resistance context
Ranking within tested set; exact values to verify
Thermal stability Thermogravimetric analysis Epoxy thermosets

Reduced Coefficient of Thermal Expansion vs. DGEBA

The anisotropic BP/B10 (2:1) formulation exhibited a smaller thermal expansion coefficient than the commercial DGEBA/B10 system when measured via thermal mechanical analysis (TMA) [1]. This dimensional stability advantage stems from the ordered liquid crystalline network morphology unique to the biphenyl-based epoxy.

CTE comparison
Head-to-head
Reported lower CTE vs. DGEBA/B10 (TMA)
Supports reduced interfacial stress in laminates
Exact CTE value not provided; validate for your assembly conditions
Coefficient of thermal expansion CTE Dimensional stability

Enhanced Dielectric Properties vs. DGEBA

Dielectric analysis (DEA) demonstrated that the BP/B10 system exhibited better dielectric properties than the commercial DGEBA/B10 system when sufficient curing agent was provided [1]. The rigid-rod molecular architecture and resulting anisotropic network structure contributed to lower dielectric loss characteristics.

Dielectric properties
Head-to-head
Reported improved dielectric properties vs. DGEBA/B10 (DEA)
Supports lower dielectric loss for high-frequency applications
Quantitative DEA values not accessible; confirm with target frequency
Dielectric properties Electrical insulation Low dielectric loss

Carbon Nanotube Reinforcement: Thermal & Mechanical Boost

When functionalized with 2.00 wt% epoxy-functionalized carbon nanotubes (ef-CNT), the 4,4'-bis(2,3-epoxypropoxy)biphenyl (BP) liquid crystalline epoxy matrix exhibited substantial property enhancements relative to the neat BP resin [1]. The LC nature of BP facilitated CNT dispersion and alignment, yielding synergistic improvements.

CNT reinforcement
Head-to-head
Tg +70.0°C; Td +13.8°C; Storage modulus +40.9%; Microhardness +63.3%
Supports CNT-matrix synergy for composite design
At 2.00 wt% ef-CNT; DDS-cured; compare with neat BP resin
Nanocomposites Carbon nanotubes Mechanical properties

Liquid Crystal-Mediated Thermal Conductivity Enhancement

Research on biphenyl-based liquid crystalline epoxy monomers demonstrates that the intrinsic mesogenic ordering enables thermal conductivity enhancement. A biphenyl epoxy system cured with 4,4'-diaminodiphenylmethane under LC-phase temperature (105°C) achieved a thermal conductivity of 0.53 W m⁻¹ K⁻¹, representing a 178% increase compared to traditional bisphenol A epoxy resin [1]. The uniform nematic rod-like liquid crystalline domains were directly responsible for this enhanced phonon transport.

Thermal conductivity
Class-level
0.53 W m⁻¹ K⁻¹ (+178% vs. bisphenol A epoxy)
Supports phonon transport enhancement research context
Reported for related biphenyl epoxy system; direct validation needed for BP monomer
Thermal conductivity Liquid crystalline epoxy Electronic packaging

4,4'-Bis(2,3-epoxypropoxy)biphenyl: Key Application Scenarios


High-Performance Copper-Clad Laminates for PCBs

4,4'-Bis(2,3-epoxypropoxy)biphenyl has been directly evaluated as an epoxy component in copper-clad laminate (CCL) prepreg formulations, where its incorporation alongside DGETBA and dicyandiamide curing agents enabled analysis of dielectric constant, dissipation factor, and thermal expansion properties [1]. The superior dielectric properties and lower coefficient of thermal expansion demonstrated by the BP/B10 cyanate ester-cured system relative to DGEBA [2] provide direct evidence supporting its selection for high-frequency PCB applications requiring signal integrity and dimensional stability under thermal cycling. Procurement of this monomer for CCL manufacturing is justified by the documented improvement in critical performance metrics that commercial DGEBA-based formulations cannot match.

Carbon Nanotube-Reinforced Epoxy Nanocomposites

The liquid crystalline nature of 4,4'-bis(2,3-epoxypropoxy)biphenyl enables functionalization and homogeneous dispersion of carbon nanotubes (CNTs), yielding composites with a 70.0°C increase in glass transition temperature, a 13.8°C increase in decomposition temperature, a 40.9% increase in storage modulus, and a 63.3% increase in microhardness at 2.00 wt% ef-CNT loading [1]. This documented filler-matrix synergy makes BP epoxy the scientifically rational choice for researchers and manufacturers developing high-performance nanocomposites for aerospace, automotive, and advanced coating applications. The selection of this monomer is substantiated by the magnitude of property enhancement, which exceeds typical filler reinforcement effects observed in conventional epoxy matrices.

High-Temperature Electronic Encapsulants and Adhesives

The BP/B10 cyanate ester-cured system demonstrates a higher glass transition temperature, highest 5% weight loss temperature, and highest char yield when directly compared to commercial DGEBA-based formulations [1]. These thermal stability metrics directly address the critical failure modes in electronic encapsulant applications, where thermal degradation and softening at elevated operating temperatures compromise device reliability. For procurement decisions involving high-temperature electronic packaging, underfill materials, or thermally stable adhesives, 4,4'-bis(2,3-epoxypropoxy)biphenyl offers quantifiably superior performance that justifies its selection over conventional epoxy alternatives.

Thermal Interface Materials & Dielectric Insulation for Power Electronics

Biphenyl-based liquid crystalline epoxy systems, of which 4,4'-bis(2,3-epoxypropoxy)biphenyl is a foundational monomer, have demonstrated a 178% enhancement in thermal conductivity (0.53 W m⁻¹ K⁻¹) compared to traditional bisphenol A epoxy resin when cured under LC-phase conditions [1]. Combined with the superior dielectric properties and high glass transition temperature (190°C) documented in biphenyl epoxy systems [2], this compound is positioned for thermal interface materials and dielectric insulation in high-voltage power modules. The simultaneous improvement in thermal conductivity and electrical insulation addresses the dual requirements of heat dissipation and dielectric reliability that conventional epoxy systems cannot satisfy simultaneously.

Application
Selection Property
Validation Focus
Copper-clad laminates for PCBs
Comparative dielectric and CTE profile vs. DGEBA
Verify CCL-specific performance data under target cure cycle and frequency
CNT-reinforced epoxy nanocomposites
CNT dispersion and filler-matrix synergy potential
Validate composite property enhancement at intended filler loadings and cure profile
High-temperature electronic encapsulants & adhesives
Thermal stability (Tg, Td5%, char yield) ranking
Benchmark against DGEBA under application-relevant thermal aging conditions
Thermal interface & dielectric insulation for power electronics
Thermal conductivity and dielectric insulation balance
Validate with power module packaging test protocols; confirm LC-phase cure benefit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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